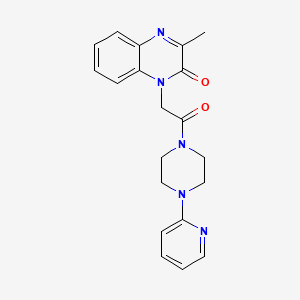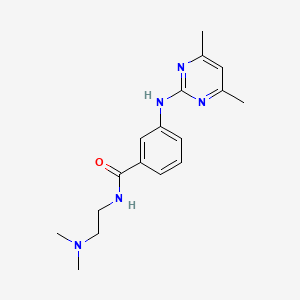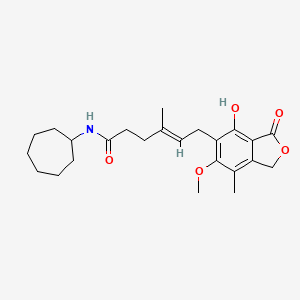![molecular formula C21H18ClN5O4 B10989373 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10989373.png)
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-(2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル)プロパンアミドは、オキサジアゾール環、クロロフェニル基、ベンゾジアゼピン部分など、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
N-{[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-(2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル)プロパンアミドの合成は、通常、複数のステップを伴います。
オキサジアゾール環の形成: これは、2-クロロ安息香酸ヒドラジドを適切なカルボン酸誘導体と脱水条件下で反応させることで達成できます。
ベンゾジアゼピンの合成: ベンゾジアゼピンコアは、o-フェニレンジアミンと適切なジケトンを縮合させることで合成できます。
カップリング反応: 最後のステップは、オキサジアゾールとベンゾジアゼピンの中間体を、アミド結合形成を促進する条件下で、適切なリンカー(プロパンアミド基など)を使用してカップリングすることです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応解析
反応の種類
N-{[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-(2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル)プロパンアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変更するために使用できます。
置換: クロロフェニル基は、求核置換反応を受けて、異なる置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: メトキシドナトリウム(NaOCH₃)やtert-ブトキシドカリウム(KOtBu)などの求核剤は、置換反応に使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生じることがあり、還元はアルコールやアミンを生じることがあります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物の独特の構造は、酵素相互作用や受容体結合の研究のための候補となっています。
医学: ベンゾジアゼピン部分のために、不安、不眠症、またはその他の神経学的状態の治療のための医薬品として潜在的な可能性があります。
産業: 新しい材料の開発や、化学反応における触媒として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Benzodiazepine Synthesis: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Coupling Reaction: The final step involves coupling the oxadiazole and benzodiazepine intermediates using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Due to its benzodiazepine moiety, it may have potential as a pharmaceutical agent for treating anxiety, insomnia, or other neurological conditions.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-{[3-(2-クロロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-(2,5-ジオキソ-2,3,4,5-テトラヒドロ-1H-1,4-ベンゾジアゼピン-3-イル)プロパンアミドの作用機序は、ベンゾジアゼピン成分の場合、GABA 受容体など、特定の分子標的との相互作用を伴う可能性があります。オキサジアゾール環も、他の生物学的経路や酵素との相互作用によって、その活性に寄与する可能性があります。
類似化合物の比較
類似化合物
ジアゼパム: 同様の不安解消効果と鎮静効果を持つ別のベンゾジアゼピン。
オキサジアゾール誘導体: 同様の生物学的活性を有する可能性のある、同様のオキサジアゾール環を持つ化合物。
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings that may have comparable biological activities.
特性
分子式 |
C21H18ClN5O4 |
|---|---|
分子量 |
439.8 g/mol |
IUPAC名 |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C21H18ClN5O4/c22-14-7-3-1-5-12(14)19-26-18(31-27-19)11-23-17(28)10-9-16-21(30)24-15-8-4-2-6-13(15)20(29)25-16/h1-8,16H,9-11H2,(H,23,28)(H,24,30)(H,25,29) |
InChIキー |
NVPSGWYOSIFLDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=NC(=NO3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10989290.png)
![1-oxo-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-1H-isothiochromene-3-carboxamide](/img/structure/B10989293.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B10989307.png)
![methyl 4-({[4-(3-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10989308.png)
![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine](/img/structure/B10989310.png)


![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10989334.png)
![1-(4-Methoxyphenyl)-4-({4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B10989337.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10989338.png)
![2-Cyclobutyl-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989339.png)


![N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10989357.png)
